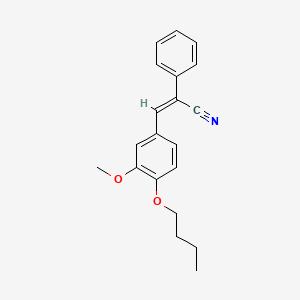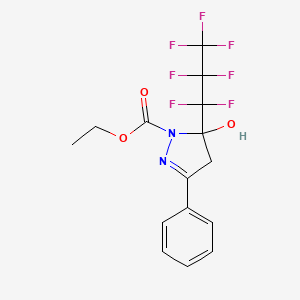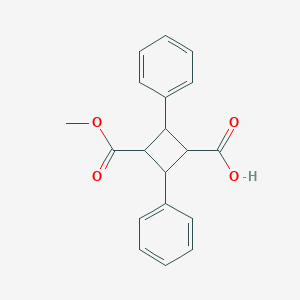
3-(methoxycarbonyl)-2,4-diphenylcyclobutanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxycarbonyl)-2,4-diphenylcyclobutanecarboxylic acid is a chemical compound that belongs to the class of cyclobutane carboxylic acids. The compound is commonly referred to as MDCC and is used in various scientific research applications.
作用機序
The mechanism of action of MDCC involves its ability to bind to specific protein targets and inhibit their activity. The compound binds to the active site of the protein and prevents the substrate from binding, thereby inhibiting the enzymatic activity of the protein.
Biochemical and Physiological Effects
MDCC has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. MDCC has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
The advantages of using MDCC in lab experiments include its ability to selectively target specific protein targets and its high binding affinity. The limitations of using MDCC in lab experiments include its high cost and the need for specialized equipment and expertise.
将来の方向性
There are several future directions for the use of MDCC in scientific research. One direction is the development of new drugs that can target specific protein targets. Another direction is the study of the structure-activity relationship of MDCC and its derivatives to design more potent inhibitors. Finally, the use of MDCC in the study of protein-protein interactions and the development of new therapies for various diseases is an area of future research.
合成法
The synthesis of MDCC is a multi-step process that involves the reaction of 2,4-diphenylcyclobutanone with ethyl oxalate in the presence of sodium ethoxide. The reaction results in the formation of the intermediate product, which is then hydrolyzed with hydrochloric acid to obtain MDCC.
科学的研究の応用
MDCC is used in various scientific research applications, including the study of protein-ligand interactions, drug design, and drug discovery. The compound is used as a molecular probe to study the binding sites of proteins and to design new drugs that can target specific protein targets.
特性
IUPAC Name |
3-methoxycarbonyl-2,4-diphenylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-23-19(22)17-14(12-8-4-2-5-9-12)16(18(20)21)15(17)13-10-6-3-7-11-13/h2-11,14-17H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVUUWMGOMIING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxycarbonyl)-2,4-diphenylcyclobutanecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B5129321.png)
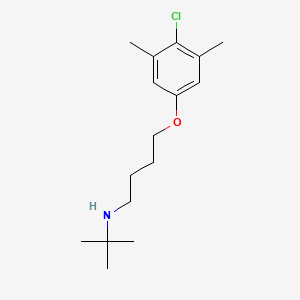
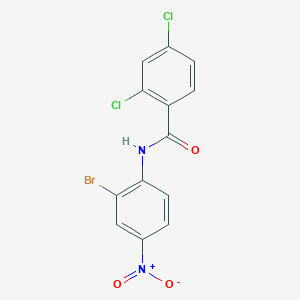
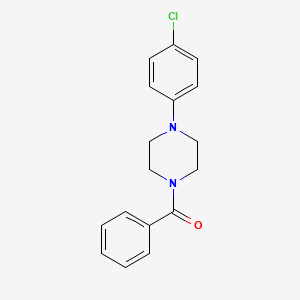
![3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide](/img/structure/B5129347.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5129352.png)
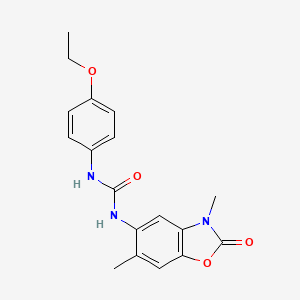
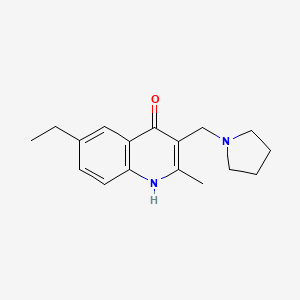
![1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5129368.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5129390.png)
![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol hydrochloride](/img/structure/B5129395.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}-4-(dimethylamino)-2-methoxy-5-nitrobenzamide](/img/structure/B5129397.png)
